U-54494A HYDROCHLORIDE

Vue d'ensemble

Description

Le chlorhydrate de U-54494A est un dérivé de benzamide connu pour ses propriétés anticonvulsivantes. Il est apparenté aux agonistes du récepteur kappa des opioïdes et a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans le domaine de la neurologie .

Méthodes De Préparation

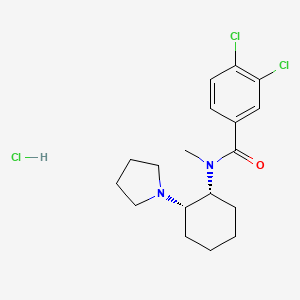

La synthèse du chlorhydrate de U-54494A implique plusieurs étapes. La formule moléculaire du chlorhydrate de U-54494A est C18H24Cl2N2O·HCl, et sa masse moléculaire est de 391,763 g/mol . La voie de synthèse implique généralement la réaction du chlorure de 3,4-dichlorobenzoyle avec la N-méthyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]amine en présence d'une base, suivie d'un traitement à l'acide chlorhydrique pour obtenir le sel de chlorhydrate . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de U-54494A subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de U-54494A en ses formes réduites correspondantes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Neurologie : Il a montré un potentiel en tant qu'agent anticonvulsivant, en particulier dans le traitement de l'épilepsie.

Pharmacologie : Le composé est utilisé pour étudier le récepteur kappa des opioïdes et son rôle dans divers processus physiologiques.

Mécanisme d'action

Le chlorhydrate de U-54494A exerce ses effets principalement par son action sur le récepteur kappa des opioïdes. Il agit comme un agoniste à ce récepteur, conduisant à la modulation des canaux calciques et à l'atténuation de l'absorption du calcium induite par la dépolarisation dans les synaptosomes du cerveau antérieur . Ce mécanisme est considéré comme contribuant à ses propriétés anticonvulsivantes. De plus, le chlorhydrate de U-54494A peut agir comme un antagoniste du récepteur NMDA, contribuant davantage à ses effets sur l'activité neuronale .

Applications De Recherche Scientifique

Mécanisme D'action

U-54494A hydrochloride exerts its effects primarily through its action on the kappa opioid receptor. It acts as an agonist at this receptor, leading to the modulation of calcium ion channels and the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes . This mechanism is believed to contribute to its anticonvulsant properties. Additionally, this compound may act as an NMDA receptor antagonist, further contributing to its effects on neuronal activity .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de U-54494A est souvent comparé à d'autres agonistes du récepteur kappa des opioïdes, tels que le U-50488H. Bien que les deux composés présentent des propriétés anticonvulsivantes, le chlorhydrate de U-54494A ne présente pas les activités sédatives et analgésiques médiées par le récepteur kappa observées avec le U-50488H . Cela fait du chlorhydrate de U-54494A un agent anticonvulsivant unique et sélectif. D'autres composés similaires comprennent la phénytoïne et le phénobarbital, qui sont également utilisés comme anticonvulsivants mais ont des mécanismes d'action et des profils d'effets secondaires différents .

Activité Biologique

U-54494A hydrochloride, a benzamide derivative with the CAS number 112465-94-8, is recognized for its significant biological activity, particularly as an anticonvulsant agent. This compound exhibits a unique pharmacological profile, functioning primarily as a kappa-opioid receptor agonist and potentially as an N-methyl-D-aspartate (NMDA) receptor antagonist . These mechanisms position U-54494A within the neuropharmacological landscape, targeting various neurotransmitter systems involved in seizure activity.

- Molecular Formula : C₁₈H₂₄Cl₂N₂O·HCl

- Molecular Weight : Approximately 391.8 g/mol

- Structure Type : Benzamide derivative

-

Kappa-Opioid Receptor Agonism :

- U-54494A acts as a selective agonist at kappa-opioid receptors, which are implicated in modulating pain perception and emotional states. This action may contribute to its anticonvulsant effects by influencing dopaminergic pathways and the release of neurotransmitters such as serotonin and norepinephrine.

-

NMDA Receptor Antagonism :

- The compound's potential role as an NMDA antagonist suggests it may help mitigate excitatory neurotransmission, a key factor in seizure disorders. By blocking NMDA receptors, U-54494A could reduce excitotoxicity associated with seizures.

- Calcium Channel Interaction :

Pharmacokinetics

Studies have explored the pharmacokinetic properties of U-54494A, including absorption, distribution, metabolism, and excretion (ADME). The compound exists as a racemic mixture, leading to variations in the pharmacological effects of its enantiomers in animal models.

Anticonvulsant Activity

U-54494A has demonstrated significant anticonvulsant effects across various experimental models:

- In electroshock convulsion tests, it showed comparable potency to established anticonvulsants like phenytoin and phenobarbital but lacked sedative or analgesic properties .

- The compound effectively antagonized convulsions induced by excitatory amino acids (e.g., kainic acid) and calcium channel agonists while being ineffective against GABA-related convulsants .

Case Studies and Experimental Findings

Comparative Analysis with Similar Compounds

U-54494A's unique pharmacological profile sets it apart from other kappa-opioid agonists and NMDA antagonists:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| U-50488 | Benzamide | Kappa-opioid agonist | Strong analgesic effects; less sedative |

| Salvinorin A | Neoclerodane | Kappa-opioid agonist | Naturally occurring; hallucinogenic properties |

| MK-801 | Dizocilpine | NMDA antagonist | Potent neuroprotective effects |

| Ketamine | Arylcyclohexylamine | NMDA antagonist | Rapid antidepressant effects |

U-54494A's dual action as both a kappa-opioid agonist and NMDA antagonist suggests potential therapeutic applications that leverage these mechanisms for treating seizure disorders and possibly other neurological conditions.

Propriétés

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920763 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-94-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.